2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been synthesized as a potential CDK2 inhibitor, which is an appealing target for cancer treatment .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of the dichloro-C6-thiomethyl substituted starting derivative with an excess of 4-chloroaniline in absolute ethanol under reflux . The thiomethyl group was then oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold, which is a common feature in many small molecules designed for CDK2 inhibition . The compound also contains a sulfanyl group and a morpholin-4-ylethanone group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the dichloro-C6-thiomethyl substituted starting derivative with 4-chloroaniline, followed by oxidation of the thiomethyl group . The sulfone group of the resulting derivative was then displaced by 1-butanol in the presence of diethanolamine and dimethyl sulfoxide (DMSO) to afford the final compound .Scientific Research Applications
Antimicrobial and Anticancer Potential
A study highlighted the synthesis of novel pyrazole derivatives, including compounds structurally related to 2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone, demonstrating significant antimicrobial and anticancer activities. Compounds from this research showed higher anticancer activity compared to the reference drug doxorubicin, alongside potent antimicrobial properties, suggesting their potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Imaging Applications in Parkinson's Disease
Another study focused on the synthesis of [11C]HG-10-102-01, a compound structurally similar to the one , aimed at imaging LRRK2 enzyme activity in Parkinson's disease. This research represents an application in the development of new PET imaging agents, underscoring the relevance of such chemical structures in neurological research (Wang, Gao, Xu, & Zheng, 2017).
Platelet Antiaggregating Activity
Research into 3,5-diphenyl-1H-pyrazole derivatives, including molecules akin to the one in discussion, revealed compounds with significant platelet antiaggregating activity. These findings point towards potential applications in cardiovascular disease management, showcasing the versatility of this chemical structure (Bondavalli et al., 1992).
Pharmacological Activities Exploration
The synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, related to the compound of interest, opens avenues for future pharmacological activity investigations. This research underlines the compound's potential as a scaffold for developing drugs with diverse therapeutic benefits (Zaki, Radwan, & El-Dean, 2017).
Antibacterial and Antioxidant Properties
A study on tri-substituted pyrazoles, including structural analogs of the discussed compound, demonstrated moderate antibacterial and antioxidant activities. This research contributes to understanding the bioactive potential of such molecules, indicating their utility in developing new antibacterial and antioxidant agents (Lynda, 2021).
Mechanism of Action
Future Directions
The compound has shown promising results as a CDK2 inhibitor, suggesting potential for further investigation . Future research could focus on optimizing the compound’s synthesis, exploring its mechanism of action in more detail, and evaluating its safety and efficacy in preclinical and clinical studies .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-3-4-16(14(2)9-13)24-18-15(10-22-24)19(21-12-20-18)27-11-17(25)23-5-7-26-8-6-23/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXSBSKPYCEVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.